

4-Azaspiro[2.5]octan-5-one chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Azaspiro[2.5]octan-5-one

Cat. No.: B1365178

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An In-depth Technical Guide to the Chemical Properties of **4-Azaspiro[2.5]octan-5-one**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that provide access to unexplored three-dimensional chemical space is paramount. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as critical building blocks due to their rigid, well-defined geometries. **4-Azaspiro[2.5]octan-5-one** is a compelling example of this structural class, merging a strained cyclopropane ring with a six-membered piperidinone (lactam) ring. This unique fusion creates a "privileged scaffold," a framework capable of interacting with multiple biological targets with high affinity, making it a valuable starting point for drug discovery programs.^[1]

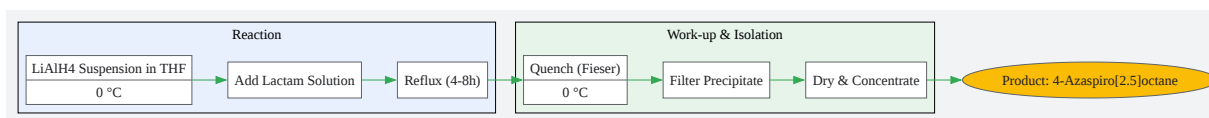
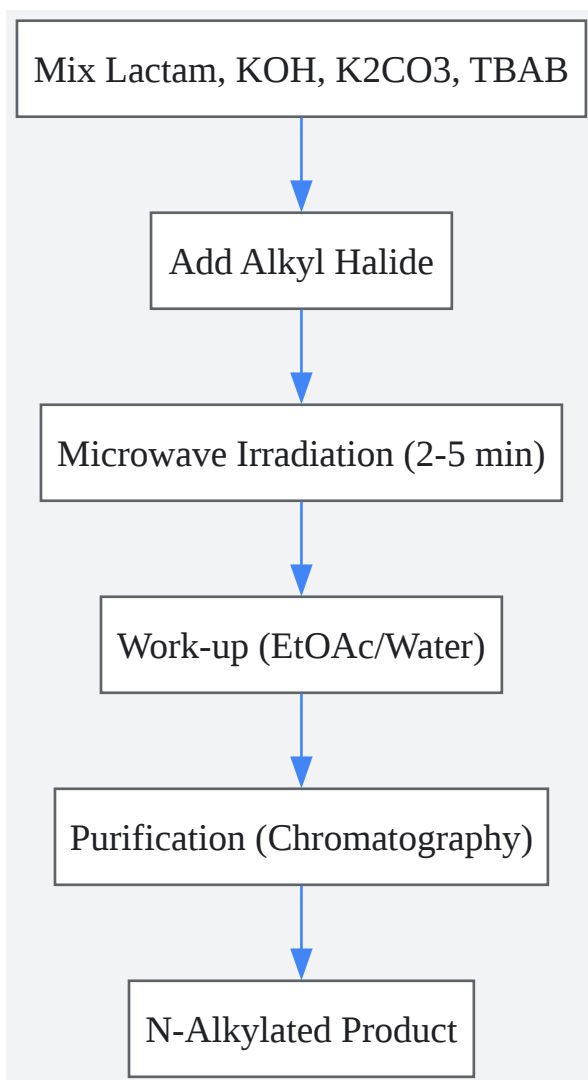
This guide offers a comprehensive exploration of the core chemical properties of **4-Azaspiro[2.5]octan-5-one**, providing insights into its structure, reactivity, and synthetic utility. The information presented is intended to empower researchers to leverage this versatile building block in the design and synthesis of novel, complex molecules with therapeutic potential.

Molecular Structure and Conformational Analysis

The structure of **4-Azaspiro[2.5]octan-5-one** features a spirocyclic carbon atom shared between a cyclopropane ring and a piperidin-2-one ring. The inherent ring strain of the

cyclopropane moiety, estimated at approximately 27.5 kcal/mol, significantly influences the molecule's overall geometry and reactivity.[1]

The six-membered piperidinone ring is not planar and, similar to cyclohexane, adopts various conformations to minimize steric and torsional strain. Computational and experimental studies on related spirocyclic systems suggest that the six-membered ring in structures like **4-Azaspiro[2.5]octan-5-one** predominantly exists in chair-like conformations.[2] The presence of the spiro-fused cyclopropane can influence the energetic preference for one chair conformer over another, affecting the orientation of substituents and the molecule's interaction with biological targets.[2][3][4] A thorough conformational analysis using techniques like NMR spectroscopy and computational modeling is crucial for understanding its three-dimensional shape and biological activity.[2][5][6]



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- To cite this document: BenchChem. [4-Azaspiro[2.5]octan-5-one chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1365178#4-azaspiro-2-5-octan-5-one-chemical-properties]

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com